molecular formula C5H6O3 B090963 4-ヒドロキシ-5-メチル-3-フランノン CAS No. 19322-27-1

4-ヒドロキシ-5-メチル-3-フランノン

カタログ番号 B090963
CAS番号: 19322-27-1
分子量: 114.1 g/mol
InChIキー: DLVYTANECMRFGX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-Hydroxy-5-methylfuran-3(2H)-one is a furan derivative that is part of a broader class of compounds characterized by a furan ring, a five-membered aromatic ring with oxygen. These compounds are of interest due to their presence in various natural products and their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of furan derivatives, including those similar to 4-hydroxy-5-methylfuran-3(2H)-one, has been explored through various methods. For instance, 4-halo-5-hydroxyfuran-2(5H)-ones were synthesized using a sequential halolactonization-hydroxylation reaction of 4-aryl-2,3-allenoic acids with halogenating agents, yielding moderate to good yields . The total synthesis of related natural furan compounds has been achieved through etherification reactions of key furan precursors, demonstrating the versatility of synthetic approaches for these types of molecules . Additionally, the synthesis of 4-substituted 3,5-dihydroxy-5-(trichloromethyl)furan-2(5H)-ones has been developed, showcasing regioselective synthesis methods for functionalized furan derivatives . The stereocontrolled synthesis of 4-hydroxy-5-methyl-2(3H)-dihydrofuranone isomers has been accomplished from a common starting material, indicating the possibility of obtaining specific stereoisomers of related compounds .

Molecular Structure Analysis

The molecular structures of synthesized furan derivatives have been confirmed using techniques such as single-crystal X-ray diffraction. This was demonstrated in the study of 3-methyl-4-iodo-5-phenyl-5-hydroxyl-2(5H)-furanone, which helped establish the structures of the synthesized products . Such structural analyses are crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

Furan derivatives undergo various chemical reactions that are essential for their functionalization and application. For example, the synthesis of 5-hydroxy-3-methyl-4-propylsulfanyl-5H-furan-2-one involved key steps such as the incorporation of a methyl group and chemoselective reduction, highlighting the chemical reactivity of these molecules . Palladium-catalyzed cycloisomerization followed by acid-catalyzed allylic isomerization or nucleophilic substitution has been used to synthesize 2-functionalized benzofurans, indicating the potential for complex transformations involving furan rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. For instance, enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters resulted in novel biobased furan polyesters, with the number of methylene units in the dicarboxylic segments affecting the physical properties of the polymers . The effects of substituents on the cyclization ability of fluorinated 4-hydroxyalkanoates were studied, and DFT calculations were used to understand the transition state energies of the cyclizations, providing insight into the reactivity of these compounds . A microreview has also summarized methods for the synthesis of 5-hydroxyfuran-2(5H)-one derivatives, which are relevant for understanding the diverse physical and chemical properties of these molecules .

科学的研究の応用

酸化還元酵素アッセイ

4-ヒドロキシ-5-メチル-3-フランノンは、酸化還元酵素活性を評価するための酸化還元酵素アッセイで使用できます . 酸化還元酵素は、1つの分子(酸化剤)から別の分子(還元剤)への電子の移動を触媒する酵素です。この化合物は、多くの生物学的プロセスにおいて重要な役割を果たすこれらの酵素の活性を評価するために使用できます。

フレーバー化合物の形成

この化合物は、Zygosaccharomyces rouxiiから得られた細胞質タンパク質抽出物中のフレーバー化合物および前駆体である4-ヒドロキシ-5-メチル-3[2H]-フランノン(HMF、ノルフラネオール)の形成に関与しています . これは、食品業界におけるフレーバー開発の潜在的な用途を示唆しています。

メイラード反応

4-ヒドロキシ-5-メチル-3(2H)-フランノンは、キシロース-リジンメイラード反応系における褐変に寄与します . メイラード反応は、アミノ酸と還元糖の間の化学反応であり、褐変した食品に好ましい風味を与えます。この化合物は、このプロセスにおいて重要な役割を果たします。

抗感染剤

細胞周期分析の結果、4-ヒドロキシ-5-メチル-3-フランノンは、Candida albicansにおいて細胞周期をS期およびG2/M期に停止させました . これは、ヒトの微生物感染症における抗感染剤としての可能性があることを示唆しています。

食品フレーバー

4-ヒドロキシ-3(2H)-フランノンは、その低い臭気閾値と魅力的な臭気特性により、優れた香気化合物とみなされ、ジャム、ゼリー、飲料、アイスクリーム、アルコール飲料、菓子などのフレーバー付けに使用されています .

ポリマー形成

4-ヒドロキシ-5-メチル-3(2H)-フランノンを、リジンを加えた、または加えないバッファー溶液中で加熱すると、分解または重合し、有色および無色のポリマーが出現します . これは、新素材開発における潜在的な用途を示唆しています。

将来の方向性

The future directions of research on 4-Hydroxy-5-methylfuran-3(2H)-one could involve further investigation into its role in inter-domain communication, as suggested by its ability to mimic a bacterial quorum-sensing autoinducer . Additionally, more research could be done to understand its synthesis and the role of the Cff1p protein in this process .

特性

IUPAC Name

4-hydroxy-5-methylfuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c1-3-5(7)4(6)2-8-3/h7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVYTANECMRFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047417
Record name 4-Hydroxy-5-methyl-3-furanone
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Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Colourless to white solid; Fruity caramel or burnt pineapple aroma
Record name Norfuraneol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031859
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 4-Hydroxy-5-methyl-3(2H)-furanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1438/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in water; Slightly soluble in fats, Soluble (in ethanol)
Record name 4-Hydroxy-5-methyl-3(2H)-furanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1438/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

19322-27-1
Record name 4-Hydroxy-5-methyl-3(2H)-furanone
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Record name 4-Hydroxy-5-methyl-3(2H)-furanone
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Record name 3(2H)-Furanone, 4-hydroxy-5-methyl-
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Record name 4-Hydroxy-5-methyl-3-furanone
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Record name 4-hydroxy-5-methylfuran-3(2H)-one
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Record name 4-HYDROXY-5-METHYL-3(2H)-FURANONE
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Record name Norfuraneol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031859
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

126.6 - 127.5 °C
Record name Norfuraneol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031859
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Q & A

Q1: What is the sensory perception of 4-Hydroxy-5-methyl-3(2H)-furanone?

A1: HMFO possesses a potent aroma described as caramel-like, sweet, and fruity. It contributes to the characteristic aroma of strawberries, pineapples, and cooked meat. [, ]

Q2: Is 4-Hydroxy-5-methyl-3(2H)-furanone the primary aroma compound in all fruits where it is found?

A3: While important in strawberries and pineapples, HMFO is not always the primary aroma compound in every fruit it's found in. Research on melons, for example, found 4-Hydroxy-5-methyl-3(2H)-furanone present in both a standard and a new acidic musk melon cultivar, but it was not a defining aroma characteristic. []

Q3: How is 4-Hydroxy-5-methyl-3(2H)-furanone formed?

A4: HMFO is primarily formed through the Maillard reaction, a complex series of reactions between reducing sugars and amino acids that occurs during cooking or heating of foods. [, , ]

Q4: Which sugars are the most efficient precursors of HMFO in the Maillard reaction?

A5: While HMFO can be formed from various sugars, pentoses like xylose, arabinose, and ribose are particularly efficient precursors. Among them, ribose appears to be the most effective. []

Q5: Are there any non-Maillard reaction pathways for the formation of HMFO?

A6: Yes, research suggests that HMFO can also be formed from the degradation of N-(1-deoxy-D-ribulos-1-yl)-glutathione, an Amadori rearrangement product derived from ribose and glutathione. []

Q6: Can the type of amino acid present in the Maillard reaction influence HMFO formation?

A7: Research using complex Maillard model systems demonstrated that the presence of cysteine significantly impacted the formation of HMFO, indicating the importance of specific amino acids in the reaction pathway. []

Q7: In what foods is 4-Hydroxy-5-methyl-3(2H)-furanone commonly found?

A8: HMFO has been identified in a wide range of foods, including fruits like strawberries [, , ] and pineapples [], as well as cooked meat products [, ]. It is also a characteristic aroma compound in soy sauce. [, , ]

Q8: Is there a difference in the HMFO content between fermented and acid-hydrolyzed soy sauces?

A9: Yes, research has shown that fermented soy sauce contains lower levels of HMFO compared to acid-hydrolyzed soy sauce. This difference is attributed to the distinct production processes and the resulting chemical profiles of the two types of soy sauce. []

Q9: Does aging affect the concentration of HMFO in alcoholic beverages?

A10: Research on Jiangxiangxing Baijiu, a Chinese liquor, showed that the concentration of HMFO increased significantly during the aging process. A 30-year-old sample contained considerably higher levels of HMFO compared to a 3-year-old sample, indicating its contribution to the aged aroma of the beverage. []

Q10: What is the molecular formula and weight of 4-Hydroxy-5-methyl-3(2H)-furanone?

A11: The molecular formula of HMFO is C5H6O3, and its molecular weight is 114.10 g/mol. [, ]

Q11: Can you describe the structure of HMFO?

A12: HMFO is a five-membered ring containing one oxygen atom (furan). It has a hydroxyl group (-OH) at position 4 and a methyl group (-CH3) at position 5 of the furan ring. The carbonyl group (C=O) is located at position 3, contributing to its reactivity. []

Q12: How stable is 4-Hydroxy-5-methyl-3(2H)-furanone under different conditions?

A13: While HMFO can be isolated and characterized, it is relatively unstable and prone to degradation upon heating, especially in the presence of amino acids. [] This degradation contributes to the formation of other volatile compounds and influences the final aroma profile of foods.

Q13: What is the role of 4-Hydroxy-5-methyl-3(2H)-furanone in the generation of sulfur-containing aroma compounds?

A14: HMFO plays a crucial role as an intermediate in the formation of sulfur-containing volatiles, which contribute significantly to the aroma of cooked meat. In model systems containing cysteine and ribose, HMFO was shown to react with sulfur-containing compounds, leading to the generation of meaty aroma compounds like 2-methyl-3-furanthiol and 2-furfurylthiol. [, , , ]

Q14: Can 4-Hydroxy-5-methyl-3(2H)-furanone be glycosylated?

A15: Yes, research has shown that HMFO can be enzymatically glucosylated by sucrose phosphorylase, resulting in the formation of 2-ethyl-5-methyl-3(2H)-furanone 4-O-α-D-glucopyranoside (2E5MF-G) and 5-ethyl-2-methyl-3(2H)-furanone 4-O-α-D-glucopyranoside (5E2MF-G). []

Q15: What is the significance of HMFO glucosides?

A16: Glucosylation of HMFO leads to the formation of stable, odorless, and powdered forms of the compound. These glucosides have the potential to act as prodrugs, releasing the active HMFO upon hydrolysis in the body. []

Q16: How is HMFO analyzed and quantified in food matrices?

A17: Gas chromatography-mass spectrometry (GC-MS) is a common technique for analyzing and quantifying HMFO in food samples. [, , , ] Solid-phase extraction (SPE) can be employed to extract and concentrate HMFO from complex matrices before GC-MS analysis. []

Q17: Does 4-Hydroxy-5-methyl-3(2H)-furanone exhibit any biological activities?

A18: Research has shown that HMFO possesses antioxidant properties. [, , , ] It has also demonstrated antimelanogenic effects, inhibiting melanin formation in murine melanoma cells. [, ]

Q18: How does 4-Hydroxy-5-methyl-3(2H)-furanone inhibit melanin formation?

A19: Studies suggest that HMFO acts through a dual mechanism to inhibit melanogenesis: by downregulating tyrosinase gene expression and by directly inhibiting tyrosinase enzyme activity. [, ]

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